molecular formula C6H3BrFNO2 B069296 1-Bromo-2-fluoro-4-nitrobenzene CAS No. 185331-69-5

1-Bromo-2-fluoro-4-nitrobenzene

Cat. No. B069296
CAS RN: 185331-69-5
M. Wt: 220 g/mol
InChI Key: AZYQMHQOHNGPRR-UHFFFAOYSA-N
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Description

“1-Bromo-2-fluoro-4-nitrobenzene” is a chemical compound with the molecular formula C6H3BrFNO2 . It is also known as “4-Bromo-2-fluoro-1-nitrobenzene” and has a molecular weight of 220 .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-fluoro-4-nitrobenzene” consists of a benzene ring substituted with a bromo group (Br), a fluoro group (F), and a nitro group (NO2) . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .


Physical And Chemical Properties Analysis

“1-Bromo-2-fluoro-4-nitrobenzene” is a solid compound . It has a melting point of 91°C and a predicted boiling point of 252.9±20.0°C . The compound is soluble in methanol .

Scientific Research Applications

Synthesis of Anti-Inflammatory Agents

4-Bromo-1-fluoro-2-nitrobenzene is used in the synthesis of anti-inflammatory agents . These agents are used to reduce inflammation and can be used in the treatment of diseases such as arthritis and lupus.

Building Block for Fused Aromatic and Heteroaromatic Compounds

This compound is used as a building block for fused aromatic and heteroaromatic compounds . These compounds have various applications in the field of medicinal chemistry and drug discovery.

Proteomics Research

4-Bromo-3-fluoronitrobenzene is used as a specialty product for proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol

This compound may be used in the synthesis of 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol . This product has potential applications in the development of pharmaceuticals and agrochemicals.

Synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile

4-Bromo-1-fluoro-2-nitrobenzene can be used in the synthesis of 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile . This compound could be used in the development of organic semiconductors.

Synthesis of Dibenzoxazepine Analog

This compound is used in the synthesis of a dibenzoxazepine analog . Dibenzoxazepine is a potent sodium channel blocker and has potential applications in the treatment of various neurological disorders.

Synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester

4-Bromo-1-fluoro-2-nitrobenzene can be used in the synthesis of 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester . This compound could have potential applications in medicinal chemistry.

Reagent in the Synthesis of N-Fused Tricyclic Indoles

2-Bromo-1-fluoro-4-nitrobenzene is used as a reagent in the synthesis of N-fused tricyclic indoles . These compounds are important in medicinal chemistry due to their wide range of biological activities.

Safety And Hazards

“1-Bromo-2-fluoro-4-nitrobenzene” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-bromo-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYQMHQOHNGPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373682
Record name 1-Bromo-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-4-nitrobenzene

CAS RN

185331-69-5
Record name 1-Bromo-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-fluoro-4-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Bromo-3-fluoronitrobenzene in the synthesis of 2-Fluoro-4-nitrobenzonitrile?

A1: 4-Bromo-3-fluoronitrobenzene serves as a crucial intermediate in the synthesis of 2-Fluoro-4-nitrobenzonitrile. The research article describes a three-step synthetic route []:

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